molecular formula C6H14ClNO3 B2921490 6-(Aminooxy)hexanoic acid hydrochloride CAS No. 511545-79-2

6-(Aminooxy)hexanoic acid hydrochloride

Cat. No. B2921490
CAS RN: 511545-79-2
M. Wt: 183.63
InChI Key: UEEXHYAAUJLBTQ-UHFFFAOYSA-N
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Description

6-(Aminooxy)hexanoic acid hydrochloride is a compound with the CAS Number: 511545-79-2 . It has a molecular weight of 183.63 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid, and its derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, was carried out from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid in good overall yield . Another method involved the synthesis of various 6-amino-2-substituted hexanoic acids starting from lysine via the triflate of 6-amino-2-hydroxy hexanoic acid .


Molecular Structure Analysis

The Inchi Code for 6-(Aminooxy)hexanoic acid hydrochloride is 1S/C6H13NO3.ClH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

6-(Aminooxy)hexanoic acid hydrochloride is a powder with a molecular weight of 183.63 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Peptide Modification

6-Aminohexanoic acid, a structural analog of 6-(aminooxy)hexanoic acid hydrochloride, is recognized for its role in chemical synthesis, particularly in the modification of peptides. This ω-amino acid is utilized as a linker in various biologically active structures due to its hydrophobic and flexible nature. Its application extends to the synthesis of modified peptides, highlighting its importance in the realm of chemical synthesis and molecular engineering (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Fluorescent Probing and DNA Sequencing

The derivative of 6-amino-4-oxo-hexanoic acid, when attached to a fluorescent probe, serves as a protective group for hydroxyl functionalities, facilitating its use in DNA sequencing methods. This application underlines the compound's utility in enhancing the sensitivity and efficiency of genetic sequencing and analysis (Rasolonjatovo & Sarfati, 1998).

Green Chemistry Applications

In green chemistry, 6-(aminooxy)hexanoic acid hydrochloride derivatives are explored for their potential as corrosion inhibitors, providing an environmentally friendly alternative to traditional methods. These compounds demonstrate significant efficacy in preventing corrosion of metals, indicating their potential for widespread industrial applications in material preservation and longevity (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Environmental and Agricultural Research

Derivatives of 6-(aminooxy)hexanoic acid hydrochloride are investigated for their role in the microbial transformation of allelochemicals, which are chemicals produced by plants that affect the growth of neighboring plants. This research is crucial for understanding plant interactions and developing strategies for weed control and crop protection, highlighting the compound's relevance in agricultural sciences (Fomsgaard, Mortensen, & Carlsen, 2004).

Nanotechnology and Material Science

In the field of nanotechnology, functionalized derivatives of 6-(aminooxy)hexanoic acid hydrochloride are utilized to modify the solubility and dispersion properties of carbon nanotubes in aqueous solutions. This application is vital for the development of nanomaterials with tailored properties for use in various technological applications, including electronics, drug delivery, and composite materials (Zeng, Zhang, & Barron, 2005).

Safety and Hazards

The safety information for 6-(Aminooxy)hexanoic acid hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

6-aminooxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXHYAAUJLBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

511545-79-2
Record name 6-(aminooxy)hexanoic acid hydrochloride
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